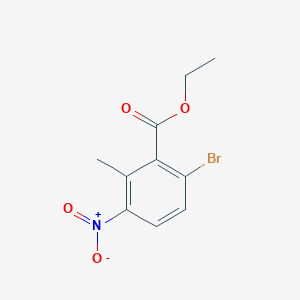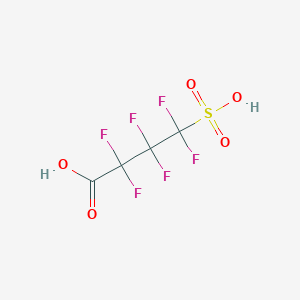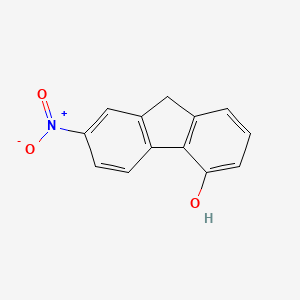![molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
4-Methoxy-[2,2'-bipyridine]1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-[2,2’-bipyridine]1-oxide is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methoxy group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[2,2’-bipyridine]1-oxide typically involves the reaction of 4-methoxy-2,2’-bipyridine with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of the bipyridine compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-[2,2’-bipyridine]1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-[2,2’-bipyridine]1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 4-methoxy-2,2’-bipyridine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state bipyridine derivatives.
Reduction: 4-methoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-[2,2’-bipyridine]1-oxide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic reactions, such as the oxidation of alcohols under aerobic conditions.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-Methoxy-[2,2’-bipyridine]1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by providing an active site for the reactants to interact. The methoxy group enhances the electron-donating properties of the bipyridine ligand, improving its binding affinity to metal ions and increasing the catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with two methoxy groups.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dinitro-2,2’-bipyridine: Contains nitro groups, making it more electron-withdrawing.
Uniqueness
4-Methoxy-[2,2’-bipyridine]1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity. The presence of the methoxy group enhances its electron-donating ability, making it a valuable ligand in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
InChI-Schlüssel |
RXPZDZCWNPJLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


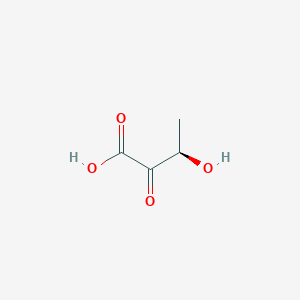

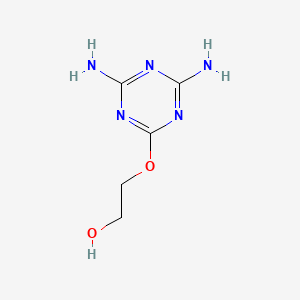
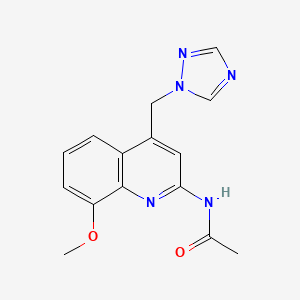
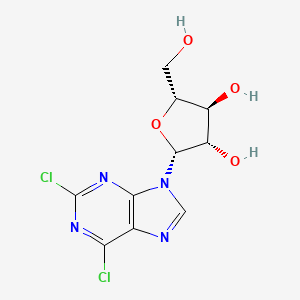
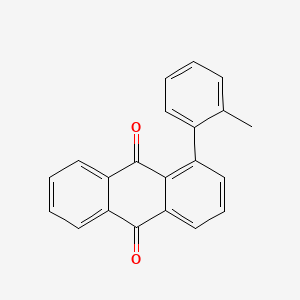
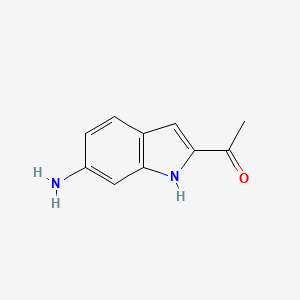
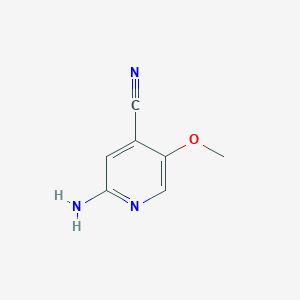
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
